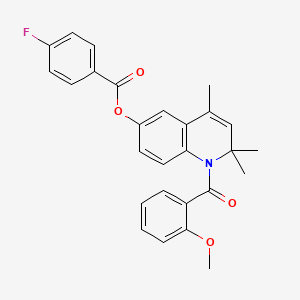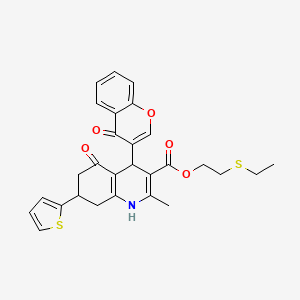![molecular formula C21H16Cl2N4O2S B11635657 4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-{3-[(4-クロロフェニル)アミノ]-6-メチルキノキサリン-2-イル}ベンゼンスルホンアミドは、キノキサリンコアにクロロフェニル基とベンゼンスルホンアミド部分が置換された複雑な有機化合物です。
2. 製法
合成経路と反応条件
4-クロロ-N-{3-[(4-クロロフェニル)アミノ]-6-メチルキノキサリン-2-イル}ベンゼンスルホンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、最初にキノキサリンコアを形成し、次にクロロフェニル基とベンゼンスルホンアミド部分を導入するものです。反応条件は、通常、高収率と純度を確保するために、特定の触媒と溶媒の使用を必要とします。
工業的生産方法
この化合物の工業的生産には、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、反応パラメーターを正確に制御するために、連続フロー反応器や自動システムの使用が含まれる場合があります。
準備方法
The synthesis of 4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 4-Chlorophenylamino Group: The amino group is introduced through a nucleophilic substitution reaction, where the quinoxaline core reacts with 4-chloroaniline in the presence of a suitable base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
化学反応の分析
反応の種類
4-クロロ-N-{3-[(4-クロロフェニル)アミノ]-6-メチルキノキサリン-2-イル}ベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりできます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。条件は、通常、目的の反応経路を確保するために、制御された温度とpHレベルを伴います。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素官能基を持つキノキサリン誘導体が生成される可能性があり、一方、置換反応により、さまざまな芳香族または脂肪族基が導入される可能性があります。
4. 科学研究への応用
4-クロロ-N-{3-[(4-クロロフェニル)アミノ]-6-メチルキノキサリン-2-イル}ベンゼンスルホンアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの生物活性化合物としての可能性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について検討されています。
産業: 特定の特性を持つ先進材料の開発に使用されています。
科学的研究の応用
4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
作用機序
4-クロロ-N-{3-[(4-クロロフェニル)アミノ]-6-メチルキノキサリン-2-イル}ベンゼンスルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、生物学的経路を調節し、化合物の観察された効果につながる可能性があります。たとえば、特定の酵素や受容体を阻害することにより、細胞プロセスを変化させる可能性があります。
類似化合物との比較
類似化合物
4-クロロ-N-(3-スルファモイルフェニル)ベンズアミド: 構造的に類似していますが、官能基が異なります。
4-クロロチオフェノール: クロロフェニル基を含みますが、キノキサリンコアは欠けています。
フェンバレレート: クロロフェニル基を含みますが、全体的な構造が異なります。
独自性
4-クロロ-N-{3-[(4-クロロフェニル)アミノ]-6-メチルキノキサリン-2-イル}ベンゼンスルホンアミドは、上記の類似化合物に見られない独特の化学的および生物学的特性を与える、官能基とキノキサリンコアの特定の組み合わせが独特です。
特性
分子式 |
C21H16Cl2N4O2S |
|---|---|
分子量 |
459.3 g/mol |
IUPAC名 |
4-chloro-N-[3-(4-chloroanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-13-2-11-18-19(12-13)26-20(24-16-7-3-14(22)4-8-16)21(25-18)27-30(28,29)17-9-5-15(23)6-10-17/h2-12H,1H3,(H,24,26)(H,25,27) |
InChIキー |
KCUNDWXAEXGZLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)

![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)
![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)

![Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)

![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635652.png)
![2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide](/img/structure/B11635656.png)
